SCH-42354
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCH-42354 is a compound known for its potential therapeutic applications, particularly as an inhibitor of atriopeptidase (neutral endopeptidase, EC 3.4.24.11) . This compound is characterized by its unique structure, which includes a mercaptomethyl group and a methionine moiety, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of SCH-42354 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenylacetic acid and methionine.
Formation of Intermediate: The 2-methylphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride.
Coupling Reaction: The acid chloride is then reacted with methionine in the presence of a base such as triethylamine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, including the use of automated synthesis equipment and large-scale reactors .
Chemical Reactions Analysis
SCH-42354 undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The methionine moiety can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
SCH-42354 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of SCH-42354 involves the inhibition of atriopeptidase. This enzyme is responsible for the degradation of natriuretic peptides, which regulate blood pressure and fluid balance. By inhibiting atriopeptidase, the compound increases the levels of natriuretic peptides, leading to vasodilation and diuresis, which help lower blood pressure and reduce fluid retention .
Comparison with Similar Compounds
SCH-42354 can be compared with other similar compounds, such as:
N-[3-Mercapto-2(S)-[(2-methylphenyl)methyl]-1-oxopropyl]-L-methionine: This compound also inhibits atriopeptidase but has different substituents on the mercaptopropionyl moiety.
S-N-valeryl-N-{[2′-(1H-tetrazole-5-yl)-biphenyl-4-yl]-methyl}-valine: Another inhibitor of atriopeptidase, but with a different core structure and additional functional groups.
(2R,4S)-5-Biphenyl-4-yl-4-(3-carboxy-propionylamino)-2-methyl-pentanoic acid ethyl ester: This compound also targets atriopeptidase but has a more complex structure and different pharmacokinetic properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and potential therapeutic applications.
Properties
Molecular Formula |
C16H23NO3S2 |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-methylphenyl)methyl]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H23NO3S2/c1-11-5-3-4-6-12(11)9-13(10-21)15(18)17-14(16(19)20)7-8-22-2/h3-6,13-14,21H,7-10H2,1-2H3,(H,17,18)(H,19,20)/t13-,14+/m1/s1 |
InChI Key |
FGXXIAHRYGHABD-KGLIPLIRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](CS)C(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1CC(CS)C(=O)NC(CCSC)C(=O)O |
Synonyms |
CGS 26129 CGS 26129, (S)-isomer CGS-26129 N-(2(S)-(mercaptomethyl)-3-(2-methylphenyl)-1-oxopropyl)-L-methionine N-(3-mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine Sch 42354 Sch-42354 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.